molecular formula C10H16ClNO B6151769 8-azaspiro[4.5]decane-8-carbonyl chloride CAS No. 958852-64-7

8-azaspiro[4.5]decane-8-carbonyl chloride

Cat. No.: B6151769
CAS No.: 958852-64-7
M. Wt: 201.7
InChI Key:
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Description

8-azaspiro[4.5]decane-8-carbonyl chloride is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is notable for its rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-azaspiro[4.5]decane-8-carbonyl chloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous magnesium sulfate to dry the organic layer and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

8-azaspiro[4.5]decane-8-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted spiro compounds, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-azaspiro[4.5]decane-8-carbonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-azaspiro[4.5]decane-8-carbonyl chloride is unique due to its specific structural features and the presence of a carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

958852-64-7

Molecular Formula

C10H16ClNO

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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